

Spectroscopic characterization and comparison of 3-Ethyl-4-octanol isomers

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Compound of Interest

Compound Name: 3-Ethyl-4-octanol

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A Comparative Spectroscopic Analysis of 3-Ethyl-4-octanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Ethyl-4-octanol** and two of its structural isomers: 4-Ethyl-3-octanol and 3-Ethyl-3-octanol. The differentiation of these closely related isomers is crucial in various fields, including organic synthesis, fragrance development, and metabolic studies, where precise structural identification is paramount. This document summarizes key spectroscopic data and outlines the methodologies for their acquisition.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the three isomers. It should be noted that complete experimental Nuclear Magnetic Resonance (NMR) data is not readily available in public databases for all isomers. Therefore, predicted NMR data is provided for a comprehensive comparison and is clearly marked as such. Infrared (IR) and Mass Spectrometry (MS) data are based on experimental spectra from public repositories.

Spectroscopic Feature	3-Ethyl-4-octanol	4-Ethyl-3-octanol	3-Ethyl-3-octanol
^1H NMR (Predicted)	Data not readily available	Data not readily available	Data not readily available
^{13}C NMR (Predicted)	Predicted data available[1]	Predicted data available	Predicted data available
Key IR Absorptions (cm^{-1})	~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1070 (C-O stretch)[2]	~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1100 (C-O stretch)[3]	~3350 (br, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1150 (C-O stretch)[4]
Mass Spec. (Key Fragments, m/z)	129, 101, 87, 73, 59, 43[3]	129, 115, 101, 87, 73, 59, 43[3]	129, 101, 87, 73, 59, 43[4]
Molecular Formula	$\text{C}_{10}\text{H}_{22}\text{O}$ [3][5]	$\text{C}_{10}\text{H}_{22}\text{O}$ [3]	$\text{C}_{10}\text{H}_{22}\text{O}$ [4]
Molecular Weight	158.28 g/mol [3][5]	158.28 g/mol [3]	158.28 g/mol [4]
CAS Number	63126-48-7[3][5]	19781-26-1[3]	2051-32-3[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the neat liquid alcohol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**

- Acquire the spectrum using a standard single-pulse experiment.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the isomers.

Procedure:

- Sample Preparation: As these are liquid samples, Attenuated Total Reflectance (ATR) is a suitable technique. Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

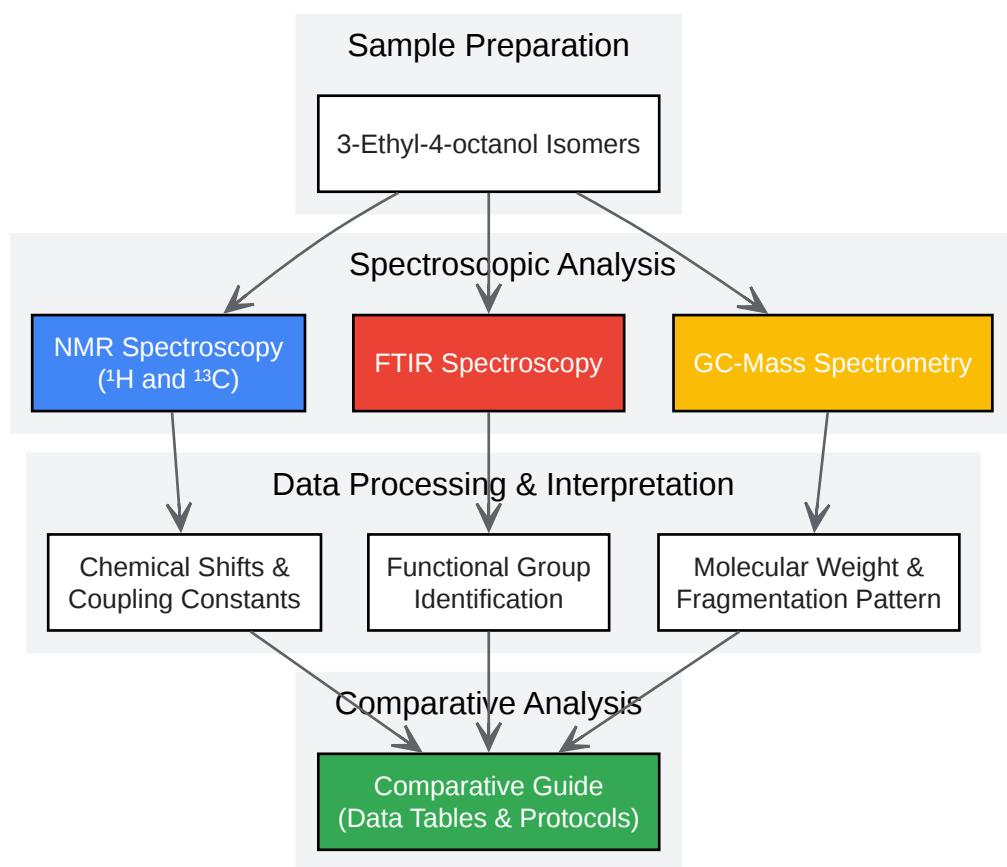
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- **Instrumentation:** Use a GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., a DB-5ms or equivalent).
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.
 - **Ion Source Temperature:** 230 °C
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectra with spectral libraries for confirmation.

Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of the **3-Ethyl-4-octanol** isomers.



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Caption: Workflow for Isomer Characterization.

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